Pyridine, 2,4-bis(3,5-dimethylphenyl)-
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Overview
Description
Pyridine, 2,4-bis(3,5-dimethylphenyl)- is a heterocyclic aromatic organic compound It features a pyridine ring substituted at the 2 and 4 positions with 3,5-dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,4-bis(3,5-dimethylphenyl)- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,4-bis(3,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pyridine, 2,4-bis(3,5-dimethylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential drug candidate.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Pyridine, 2,4-bis(3,5-dimethylphenyl)- involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Pyridine: A simpler analog with a single nitrogen atom in the ring.
2,4-Dimethylpyridine: Similar structure but lacks the additional phenyl groups.
3,5-Dimethylphenylpyridine: Similar substitution pattern but different positions on the pyridine ring.
Uniqueness: Pyridine, 2,4-bis(3,5-dimethylphenyl)- is unique due to its dual substitution with 3,5-dimethylphenyl groups, which enhances its steric and electronic properties. This makes it a valuable compound in various applications, offering distinct advantages over its simpler analogs .
Properties
Molecular Formula |
C21H21N |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2,4-bis(3,5-dimethylphenyl)pyridine |
InChI |
InChI=1S/C21H21N/c1-14-7-15(2)10-19(9-14)18-5-6-22-21(13-18)20-11-16(3)8-17(4)12-20/h5-13H,1-4H3 |
InChI Key |
MXDRVOCVGIVKRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NC=C2)C3=CC(=CC(=C3)C)C)C |
Origin of Product |
United States |
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